1,2-Aceanthrylenedione

Description

Structure

3D Structure

Properties

IUPAC Name |

aceanthrylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIBDWAANBTYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311753 | |

| Record name | 1,2-Aceanthrylenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6373-11-1 | |

| Record name | 1,2-Aceanthrylenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Aceanthrylenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Aceanthrylenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Aceanthrylenedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84VGY5ACR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Aceanthrylenedione: Chemical Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Aceanthrylenedione, also known as aceanthrenequinone, is a polycyclic aromatic dione with a rigid, planar structure. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known chemical reactivity. While direct biological data on 1,2-Aceanthrylenedione is limited, this guide explores the cytotoxic potential of its derivatives, suggesting a possible avenue for future research in drug discovery. Detailed experimental protocols for its use in hydroxyalkylation reactions are provided, alongside a summary of available spectroscopic data.

Chemical Structure and Identification

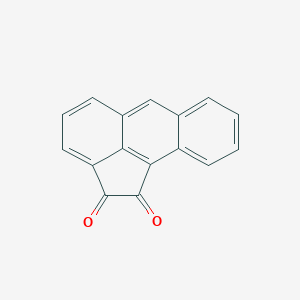

1,2-Aceanthrylenedione is a tricyclic aromatic compound featuring a fused five-membered ring containing two ketone groups. Its chemical structure is characterized by the IUPAC name aceanthrylene-1,2-dione.

Chemical Identifiers:

-

CAS Number: 6373-11-1[2]

-

Canonical SMILES: C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O[1]

-

InChI Key: YAIBDWAANBTYIA-UHFFFAOYSA-N[1]

Physicochemical Properties

1,2-Aceanthrylenedione is an orange-red to orange-brown solid.[3] A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,2-Aceanthrylenedione

| Property | Value | Source |

| Melting Point | 270-273 °C | [4] |

| Appearance | Orange-red to orange-brown powder | [3] |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 232.052429 g/mol | PubChem |

| Monoisotopic Mass | 232.052429 g/mol | [3] |

| Topological Polar Surface Area | 34.1 Ų | [3] |

| Heavy Atom Count | 18 | [3] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: An FTIR spectrum of 1,2-Aceanthrylenedione (in a mull) is available and referenced in PubChem, provided by Sigma-Aldrich.[5] The spectrum would be expected to show strong characteristic carbonyl (C=O) stretching bands.

-

Mass Spectrometry: Mass spectral data for the related compound 1,2-Acenaphthylenedione is available through the NIST WebBook, which can provide insights into the fragmentation patterns of this class of compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly accessible 1H or 13C NMR data for 1,2-Aceanthrylenedione has been identified in the current search. The acquisition and full assignment of its NMR spectra would be a valuable contribution to the chemical literature.

Chemical Synthesis and Reactivity

Hydroxyalkylation Reactions with Arenes

1,2-Aceanthrylenedione undergoes hydroxyalkylation reactions with various arenes in the presence of a Brønsted superacid such as triflic acid (CF₃SO₃H).[6] These reactions proceed in good yields and with high regioselectivity, leading to the formation of condensation products.[6] The proposed mechanism involves the formation of a superelectrophilic dicationic intermediate.[6]

Experimental Protocol: General Procedure for Hydroxyalkylation of 1,2-Aceanthrylenedione with Arenes [6]

-

To a solution of the arene (e.g., benzene) is added 1,2-Aceanthrylenedione.

-

Triflic acid (CF₃SO₃H) is then added to the mixture.

-

The reaction mixture is stirred at room temperature.

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).

-

The combined organic layers are washed thoroughly with water and then brine.

-

The solution is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.

-

The crude product is purified by column chromatography if necessary.

Caption: Experimental workflow for the superacid-catalyzed hydroxyalkylation of 1,2-Aceanthrylenedione.

Biological Activity and Potential Applications

Direct studies on the biological activity of 1,2-Aceanthrylenedione are not available in the current literature. However, research into its derivatives suggests that the aceanthrylene scaffold may be of interest in the development of novel therapeutic agents.

Cytotoxicity of Spiro-Fused Aceanthrylene Derivatives

A study by Bakulina et al. investigated the in vitro antiproliferative activity of a series of 3-azabicyclo[3.1.0]hexanes and cyclopropa[a]pyrrolizidines spiro-fused to an aceanthrylene-1(2H)-one framework.[7] These derivatives were tested against a panel of human and murine cancer cell lines.

The study found that the synthesized spiro-fused derivatives significantly reduced cell proliferation in a time- and concentration-dependent manner.[7] Notably, the K562 (human erythroleukemia) and B16 (murine melanoma) cell lines were the most sensitive, with IC₅₀ values in the low micromolar range.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTS Assay) [7]

-

Cell Culture: Human cancer cell lines (e.g., K562, HeLa, Sk-mel-2, U2OS) and murine melanoma cells (B16) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds (spiro-fused aceanthrylene derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTS Assay: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curves.

Caption: Workflow for the in vitro cytotoxicity assessment using the MTS assay.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by 1,2-Aceanthrylenedione or its derivatives. The study on the spiro-fused derivatives did note an increase in cells with decreased mitochondrial membrane potential, suggesting a potential impact on mitochondrial function and apoptosis.[7] However, further investigation is required to elucidate the precise molecular mechanisms and signaling cascades involved.

Conclusion and Future Directions

1,2-Aceanthrylenedione is a well-characterized polycyclic aromatic dione with established synthetic utility in superacid-catalyzed reactions. While its own biological profile remains largely unexplored, the demonstrated cytotoxicity of its derivatives against various cancer cell lines highlights the potential of the aceanthrylene scaffold as a starting point for the design of novel antineoplastic agents.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol for 1,2-Aceanthrylenedione.

-

Acquiring and fully assigning its 1H and 13C NMR spectra.

-

Conducting in-depth in vitro studies to determine the cytotoxicity of 1,2-Aceanthrylenedione itself against a broad panel of cancer cell lines.

-

Investigating the mechanism of action of any observed cytotoxic effects, including the identification of specific molecular targets and modulated signaling pathways.

Such studies will be instrumental in unlocking the full potential of 1,2-Aceanthrylenedione and its derivatives in the field of medicinal chemistry and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antineoplastics in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 3. Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. scienceopen.com [scienceopen.com]

- 7. repository.lsu.edu [repository.lsu.edu]

Aceanthrenequinone: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Spectroscopic Profile, and Biological Activity of a Promising Polycyclic Aromatic Dione

Abstract

Aceanthrenequinone, a polycyclic aromatic dione, has garnered interest within the scientific community for its potential applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of aceanthrenequinone, consolidating available data on its chemical synthesis, spectroscopic properties, and biological activities, with a particular focus on its emerging role as a cytotoxic agent. Detailed experimental protocols, data tables, and pathway diagrams are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Aceanthrenequinone, also known as 1,2-aceanthrylenedione, is a rigid, planar aromatic compound characterized by a fused five-membered ring within an anthracene framework. This unique structure imparts specific chemical and physical properties that are of interest for the synthesis of novel organic materials and therapeutic agents. As a cyclic α-diketone, it participates in a variety of chemical reactions, making it a versatile building block in organic synthesis.[1] Recent studies have begun to explore its biological profile, revealing potential as a cytotoxic agent that may act through the disruption of microtubule dynamics. This guide aims to provide a detailed technical overview of the current knowledge on aceanthrenequinone.

Chemical Properties and Synthesis

Aceanthrenequinone is a solid with a melting point in the range of 270-273 °C.[1] Its core structure is that of a polycyclic aromatic hydrocarbon, which influences its solubility and reactivity.

Physicochemical Properties of Aceanthrenequinone

| Property | Value | Reference |

| Molecular Formula | C₁₆H₈O₂ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| Melting Point | 270-273 °C | [1] |

| Appearance | Solid | [1] |

| Functional Group | Ketone (α-diketone) | [1] |

Synthesis of Aceanthrenequinone

While a detailed, step-by-step experimental protocol for the synthesis of aceanthrenequinone is not widely available in the public domain, a key precursor has been identified as (10-Oxo-10H-anthracen-9-ylidene) acetyl chloride. The synthesis is understood to proceed via an intramolecular cyclization reaction.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of Aceanthrenequinone.

Experimental Protocol (Hypothetical, based on related reactions):

A detailed experimental protocol for the synthesis of aceanthrenequinone is a critical missing piece in the current literature. However, based on known organic reactions, a plausible, yet unverified, procedure is outlined below. Researchers should treat this as a conceptual guideline and optimize conditions accordingly.

-

Synthesis of 1-Acetylanthracene: To a solution of anthracene in a suitable solvent such as ethylene chloride, add acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at a controlled temperature. The reaction mixture is stirred until completion, then quenched with a dilute acid. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.[2]

-

Oxidation to 1-Acetylanthraquinone: The synthesized 1-acetylanthracene is dissolved in glacial acetic acid. A solution of chromium(VI) oxide in acetic acid is added dropwise with stirring. The reaction is monitored until the starting material is consumed. The product, 1-acetylanthraquinone, is isolated by precipitation in water, filtered, and washed.[2]

-

Formation of (10-Oxo-10H-anthracen-9-ylidene) acetyl chloride: This step would likely involve the conversion of the acetyl group to an acetyl chloride. This could potentially be achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Intramolecular Cyclization to Aceanthrenequinone: The crude (10-Oxo-10H-anthracen-9-ylidene) acetyl chloride would then be subjected to intramolecular Friedel-Crafts acylation. This is typically carried out in the presence of a Lewis acid catalyst in an inert solvent. The reaction would lead to the formation of the five-membered ring, yielding aceanthrenequinone. Purification would likely involve column chromatography.

Spectroscopic Data

NMR Spectroscopy

Table 2: ¹H and ¹³C NMR Data for Anthracene and Anthraquinone

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Anthracene | CDCl₃ | 8.44 (s, 2H), 7.99 (dd, J=6.9, 3.2 Hz, 4H), 7.46 (dd, J=6.9, 3.2 Hz, 4H) | 131.5, 128.1, 126.3, 125.5 | [3] |

| Anthraquinone | CDCl₃ | 8.32 (m, 4H), 7.81 (m, 4H) | 183.2, 134.1, 133.5, 127.3 | [4] |

FT-IR Spectroscopy

Table 3: Key FT-IR Absorption Bands for Anthracene and Anthraquinone

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| Anthracene | C-H (aromatic) | 3050 | [4] |

| C=C (aromatic) | 1620, 1450 | [4] | |

| Anthraquinone | C=O | 1675 | [4] |

| C=C (aromatic) | 1590, 1330, 1305 | [4] |

UV-Vis Spectroscopy

Table 4: UV-Vis Absorption Maxima for Anthracene and Anthraquinone

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |

| Anthracene | Ethanol | 252, 325, 340, 357, 375 | 180000, 7000, 9000, 9000, 6000 | [5] |

| Anthraquinone | Ethanol | 251, 272, 321 | 56800, 15800, 4500 | [2] |

Biological Activity and Mechanism of Action

While specific biological data for aceanthrenequinone is limited, studies on structurally similar phenanthrenequinones and anthraquinone derivatives provide valuable insights into its potential as a cytotoxic agent.

Cytotoxicity

There is currently no published data on the specific IC₅₀ values of aceanthrenequinone against cancer cell lines. However, various other anthraquinone and phenanthrenequinone derivatives have demonstrated significant cytotoxicity. For instance, certain synthetic anthraquinone derivatives have shown IC₅₀ values in the low micromolar range against colon, prostate, liver, and cervical cancer cell lines.[6][7]

Table 5: Cytotoxicity of Selected Anthraquinone and Phenanthrenequinone Derivatives (for reference)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 | [6] |

| Anthraquinone Derivative 5 | CaSki (Cervical) | 0.3 | [4] |

| Calanquinone A | MCF-7 (Breast) | ~0.08 µg/mL | [8] |

| Denbinobin | Various | 0.08 - 1.06 µg/mL | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of aceanthrenequinone in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[9]

Mechanism of Action: Tubulin Polymerization Inhibition

The cytotoxicity of many quinone-containing compounds is attributed to their ability to interfere with microtubule dynamics, a critical process for cell division. These compounds can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which lead to cell cycle arrest and apoptosis.[10] While the direct effect of aceanthrenequinone on tubulin has not been reported, its structural similarity to other tubulin inhibitors suggests a similar mechanism of action.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution.

-

Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP, and aceanthrenequinone at various concentrations. Include a positive control (e.g., colchicine for inhibition, paclitaxel for stabilization) and a negative control (vehicle).

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze the effect of aceanthrenequinone on the rate and extent of tubulin polymerization.[11]

Proposed Signaling Pathway of Aceanthrenequinone-Induced Cytotoxicity:

Caption: Hypothesized mechanism of Aceanthrenequinone-induced cytotoxicity.

Conclusion and Future Directions

Aceanthrenequinone represents a promising scaffold for the development of novel materials and therapeutic agents. While preliminary information suggests its potential as a cytotoxic agent, significant research gaps remain. Future work should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Comprehensive spectroscopic characterization (NMR, IR, UV-Vis, Mass Spectrometry).

-

Systematic evaluation of its cytotoxicity against a panel of cancer cell lines to determine IC₅₀ values.

-

Elucidation of its precise mechanism of action, including its binding site on tubulin and its effects on microtubule dynamics.

-

Investigation of its impact on specific cellular signaling pathways related to cell cycle control and apoptosis.

Addressing these areas will be crucial for unlocking the full potential of aceanthrenequinone in both materials science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. Anthracene(120-12-7) 1H NMR spectrum [chemicalbook.com]

- 4. Anthraquinone(84-65-1) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Pro-Apoptotic Antitumoral Effect of Novel Acridine-Core Naphthoquinone Compounds against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Aceanthrylenedione

This technical guide provides a comprehensive overview of the chemical compound 1,2-Aceanthrylenedione, focusing on its nomenclature, physicochemical properties, and other relevant data for researchers, scientists, and drug development professionals.

Nomenclature

The internationally recognized IUPAC name for this compound is aceanthrylene-1,2-dione [1].

It is also known by a variety of synonyms, which include:

-

1,2-Aceanthrenedione

-

Aceanthrene-1,2-dione

-

Aceanthrenequinone

-

Acenanthrene-9,10-dione

-

NSC-245130

Physicochemical Properties

A summary of the key quantitative data for 1,2-Aceanthrylenedione is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₆H₈O₂ | [2][3] |

| Molecular Weight | 232.23 g/mol | [2][3] |

| CAS Number | 6373-11-1 | [2] |

| Appearance | Orange-red to orange-brown powder | [2] |

| Melting Point | 270-273 °C | [3][4] |

| Boiling Point (est.) | 462.6 °C at 760 mmHg | [5] |

| Density (est.) | 1.433 g/cm³ | [5] |

| InChI | InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H | [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | [2] |

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 1,2-Aceanthrylenedione could not be definitively identified in the reviewed literature. While the synthesis of related compounds, such as 2,6-Aceanthrylenedione, has been described, a specific and reproducible methodology for the 1,2-isomer was not available.

Signaling Pathways and Experimental Workflows

References

- 1. Reaction pathway analysis — Atomistic Simulation Tutorial [docs.matlantis.com]

- 2. ReactomeFIVIz - Reactome Pathway Database [reactome.org]

- 3. CN110937988A - One-step process for preparing 2-alkyl anthraquinone - Google Patents [patents.google.com]

- 4. Reactome enhanced pathway visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

Physical and chemical properties of 1,2-Aceanthrylenedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and known biological properties of 1,2-Aceanthrylenedione (also known as Aceanthrenequinone). The information is compiled to serve as a foundational resource for its application in research and development.

Core Chemical and Physical Properties

1,2-Aceanthrylenedione is a polycyclic aromatic dione characterized by its orange-red to orange-brown powdered appearance. Its rigid, planar structure and conjugated system are responsible for its distinct properties.

Table 1: Physical and Chemical Properties of 1,2-Aceanthrylenedione

| Property | Value | Source(s) |

| IUPAC Name | aceanthrylene-1,2-dione | [1] |

| Synonyms | Aceanthrenequinone, 1,2-Aceanthrenedione | [2] |

| CAS Number | 6373-11-1 | [1] |

| Molecular Formula | C₁₆H₈O₂ | [1][3] |

| Molecular Weight | 232.23 g/mol | [3] |

| Appearance | Orange-red to orange-brown powder | |

| Melting Point | 270-273 °C | [2] |

| Boiling Point | ~462.6 °C at 760 mmHg (Estimate) | |

| Density | ~1.433 g/cm³ (Estimate) | |

| Solubility | Poorly soluble in water; Soluble in organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,2-Aceanthrylenedione. While complete spectral assignments are not extensively published, the following data provides a basis for its characterization.

Table 2: Spectroscopic Data for 1,2-Aceanthrylenedione

| Technique | Expected Peaks / Data | Rationale / Comments |

| Mass Spectrometry (MS) | m/z: 232 (M⁺), 204, 176 | The molecular ion peak at m/z 232 corresponds to the molecular weight. Fragments at 204 and 176 represent the loss of one and two carbonyl (CO) groups, respectively. |

| Infrared (IR) Spectroscopy | ~1680-1710 cm⁻¹ (C=O stretch)~1600 cm⁻¹ (C=C aromatic stretch)~3000-3100 cm⁻¹ (Aromatic C-H stretch) | The carbonyl (C=O) stretching frequency is characteristic of α-diketones within a conjugated system.[4][5] Aromatic C=C and C-H stretches are also expected.[4] PubChem indicates FTIR data is available.[1] |

| ¹H NMR Spectroscopy | Aromatic region signals (δ 7.0-9.0 ppm) | The eight aromatic protons would appear as a complex pattern of multiplets in the downfield region. Specific chemical shift and coupling constant data are not readily available in the cited literature but have been used for characterization. |

| UV-Visible Spectroscopy | Absorption in the UV-Visible range | The extensive π-conjugated system of the molecule is expected to result in strong π → π* transitions, leading to absorption of light in the UV-Visible spectrum.[6] This extensive conjugation is responsible for the compound's color. |

Experimental Protocols & Chemical Reactivity

Synthesis of 1,2-Aceanthrylenedione

The primary method for synthesizing 1,2-Aceanthrylenedione is the Friedel-Crafts acylation of anthracene with oxalyl chloride.[2] This reaction can be catalyzed by a traditional Lewis acid like anhydrous aluminum chloride (AlCl₃) or by an ionic liquid.[2]

Protocol 1: Anhydrous AlCl₃ Catalysis

This protocol describes the synthesis using anhydrous aluminum chloride as a catalyst in a carbon disulfide solvent.

-

Reagents: Anthracene, Oxalyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Carbon Disulfide (CS₂).

-

Optimal Conditions:

-

Molar Ratio (Oxalyl Chloride : Anthracene): 1:2

-

Molar Ratio (Anhydrous AlCl₃ : Anthracene): 4:1

-

Solvent: CS₂

-

Reaction Temperature: 303 K (30 °C)

-

Reaction Time: 5 hours

-

-

Procedure:

-

Dissolve anthracene in CS₂ in a reaction vessel under an inert atmosphere.

-

Cool the solution and add oxalyl chloride.

-

Gradually add anhydrous AlCl₃ to the mixture while maintaining the temperature at 303 K.

-

Stir the reaction mixture for 5 hours.

-

Upon completion, the reaction is quenched, typically with an acid/ice mixture.

-

The product is purified via extraction and recrystallization.

-

-

Yield: Under these optimized conditions, a yield of 83.8% with 92.3% selectivity can be achieved.

Protocol 2: Ionic Liquid Catalysis [2]

This method utilizes a chloroaluminate ionic liquid, [bmim]Cl/AlCl₃, as both the catalyst and solvent.

-

Reagents: Anthracene, Oxalyl Chloride, 1-butyl-3-methylimidazolium chloride ([bmim]Cl), Aluminum Chloride (AlCl₃).

-

Optimal Conditions:

-

Molar Ratio (AlCl₃ in ionic liquid): 0.67

-

Molar Ratio (Ionic Liquid : Anthracene): 2:1

-

Molar Ratio (Oxalyl Chloride : Anthracene): 2:1

-

Reaction Temperature: 45 °C

-

Reaction Time: 6 hours

-

-

Procedure:

-

Prepare the [bmim]Cl/AlCl₃ ionic liquid.

-

Add anthracene and oxalyl chloride to the ionic liquid.

-

Heat the mixture to 45 °C and stir for 6 hours.

-

After the reaction, the product is extracted from the reaction mixture.

-

Purify the product by recrystallization.

-

-

Yield: This method can achieve a yield of 88.2% with 98.2% selectivity.[2]

Caption: General workflow for the synthesis of 1,2-Aceanthrylenedione.

Chemical Reactivity: Hydroxyalkylation

1,2-Aceanthrylenedione (referred to as aceanthrenequinone) undergoes hydroxyalkylation reactions with various arenes in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H).[7] This reaction proceeds with high regioselectivity, with nucleophilic attack from the arene occurring exclusively at the 2-carbonyl position.[7]

-

Reaction: Condensation of 1,2-Aceanthrylenedione with arenes (e.g., benzene, toluene, halobenzenes).

-

Catalyst: Triflic acid (CF₃SO₃H).

-

Key Feature: The reaction is highly regioselective, forming a single major product isomer.[7]

-

Mechanism: The reaction is proposed to proceed through a superelectrophilic intermediate, where the dicarbonyl compound is activated by the superacid.[7]

Caption: Logical flow of the hydroxyalkylation of 1,2-Aceanthrylenedione.

Biological Activity and Potential Applications

The biological activity of 1,2-Aceanthrylenedione is not extensively documented. However, studies on structurally related compounds provide insights into its potential as a scaffold for drug development. A different isomer, 2,6-aceanthrylenedione, has been identified as a cytotoxic compound that inhibits tubulin polymerization.[8]

More directly, a recent study investigated the in vitro antiproliferative activity of spiro-fused derivatives of aceanthrylene-1(2H)-one against several human cancer cell lines, including leukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2).[7][9]

Key Findings for Aceanthrylene Derivatives: [7][9]

-

Antiproliferative Activity: Certain derivatives demonstrated notable cytotoxicity against various tumor cell lines.

-

Effect on Mitochondria: The compounds led to a significant increase in the number of cells with decreased mitochondrial membrane potential, suggesting an impact on mitochondrial function which can be a trigger for apoptosis.

-

Impact on Cell Motility: Treatment with these compounds resulted in the disappearance of cellular stress fibers and a decrease in filopodia-like structures, which suggests a reduction in cell motility and metastatic potential.

While these findings are for derivatives and not 1,2-Aceanthrylenedione itself, they highlight that the aceanthrylene framework is a promising scaffold for the development of novel anticancer agents. The core structure's ability to be functionalized allows for the tuning of its biological activity.

Caption: Conceptual pathway of cytotoxicity for aceanthrylene derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2-ACEANTHRYLENEDIONE | 6373-11-1 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. scribd.com [scribd.com]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. mdpi.com [mdpi.com]

- 8. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,2-Aceanthrylenedione (CAS Number 6373-11-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Aceanthrylenedione, also known as aceanthrenequinone, is a polycyclic aromatic dione with the CAS number 6373-11-1. This document provides a comprehensive technical overview of its chemical properties, biological activities with a focus on its role as a photosensitizer, and detailed experimental protocols for its evaluation. The information is intended to support research and development efforts in medicinal chemistry, toxicology, and drug discovery.

Physicochemical Properties

1,2-Aceanthrylenedione is an orange-red to orange-brown powder. Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 6373-11-1 | [1][2][3][4] |

| Molecular Formula | C₁₆H₈O₂ | [1][2] |

| Molecular Weight | 232.23 g/mol | [1] |

| Appearance | Orange-red to orange-brown powder | |

| Melting Point | 270-273 °C | [4] |

| InChI Key | YAIBDWAANBTYIA-UHFFFAOYSA-N | |

| SMILES | O=C1C(=O)c2c3ccccc3cc4cccc1c24 |

Biological Activity and Mechanism of Action

The primary documented biological application of 1,2-Aceanthrylenedione is as a photosensitizer. Photosensitizers are molecules that, upon absorption of light, can induce chemical changes in other nearby molecules. This property is the basis for photodynamic therapy (PDT), a treatment modality for cancer and other diseases.

Photosensitization

As a photosensitizer, 1,2-Aceanthrylenedione can be excited by light to a higher energy state. It can then transfer this energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen (¹O₂). This is characteristic of a Type II photosensitization mechanism. These ROS are highly cytotoxic and can lead to cell death, primarily through the induction of apoptosis.

Diagram of Photosensitization and Apoptosis Induction

Caption: Type II photosensitization leading to apoptosis.

Cytotoxicity

A key study evaluated the cytotoxicity of 1,2-Aceanthrylenedione (referred to as AATQ in the study) against various cell lines, both with and without light irradiation. The results indicate that its toxicity is significantly enhanced upon photoactivation, which is consistent with its role as a photosensitizer.

Table 1: Cytotoxicity of 1,2-Aceanthrylenedione (AATQ) without Irradiation

| Cell Line | Concentration (µM) | Cell Viability (%) |

| HEK293T | 5 | ~100 |

| 10 | ~100 | |

| 25 | ~95 | |

| 50 | ~90 | |

| 100 | ~85 | |

| HUVEC-12 | 5 | ~100 |

| 10 | ~100 | |

| 25 | ~98 | |

| 50 | ~95 | |

| 100 | ~90 | |

| LO-2 | 5 | ~100 |

| 10 | ~100 | |

| 25 | ~98 | |

| 50 | ~92 | |

| 100 | ~88 | |

| BMSCs | 5 | ~100 |

| 10 | ~100 | |

| 25 | ~97 | |

| 50 | ~93 | |

| 100 | ~90 |

Table 2: Cytotoxicity of 1,2-Aceanthrylenedione (AATQ) with Irradiation

| Cell Line | Concentration (µM) | Cell Viability (%) |

| HEK293T | 5 | ~80 |

| 10 | ~70 | |

| 25 | ~55 | |

| 50 | ~40 | |

| 100 | ~25 | |

| HUVEC-12 | 5 | ~85 |

| 10 | ~75 | |

| 25 | ~60 | |

| 50 | ~45 | |

| 100 | ~30 | |

| LO-2 | 5 | ~82 |

| 10 | ~72 | |

| 25 | ~58 | |

| 50 | ~42 | |

| 100 | ~28 | |

| BMSCs | 5 | ~88 |

| 10 | ~80 | |

| 25 | ~65 | |

| 50 | ~50 | |

| 100 | ~35 |

Experimental Protocols

The following is a detailed protocol for the MTT assay used to assess the cytotoxicity of 1,2-Aceanthrylenedione, based on the referenced study.

MTT Assay for Cell Viability

Objective: To determine the cytotoxicity of 1,2-Aceanthrylenedione on various cell lines.

Materials:

-

Human embryonic kidney 293T (HEK293T) cells, human umbilical vein endothelial cells (HUVEC-12), human normal liver cells (LO-2), and bone marrow mesenchymal stem cells (BMSCs).

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

1,2-Aceanthrylenedione (AATQ)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the desired cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 1,2-Aceanthrylenedione in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 5 to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 1,2-Aceanthrylenedione.

-

Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

-

Irradiation (for phototoxicity assessment):

-

For the irradiated groups, expose the 96-well plates to a blue light-emitting diode (LED) lamp (455 nm) for a specified duration (e.g., 60 seconds).

-

The non-irradiated groups should be kept in the dark.

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

-

Diagram of the MTT Assay Workflow

References

Spectral Analysis of 1,2-Aceanthrylenedione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Property | Value |

| Chemical Name | 1,2-Aceanthrylenedione |

| Synonyms | Aceanthrenequinone |

| Molecular Formula | C₁₆H₈O₂ |

| CAS Number | 6373-11-1 |

Spectral Data Summary

Quantitative experimental spectral data for 1,2-Aceanthrylenedione is not available in publicly accessible databases and literature at the time of this publication. The following sections detail the expected spectral behavior and the methodologies to obtain this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 1,2-Aceanthrylenedione is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The splitting patterns of these signals would provide crucial information about the proton-proton coupling and the substitution pattern on the aromatic rings.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The two carbonyl carbons are expected to appear significantly downfield, typically in the range of 180-200 ppm. The remaining aromatic carbons would resonate in the 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum is critical for identifying the functional groups present. For 1,2-Aceanthrylenedione, the most prominent absorption bands would be:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1650 - 1700 (strong) |

| C=C (Aromatic) | 1450 - 1600 (multiple bands) |

| C-H (Aromatic) | 3000 - 3100 (weak to medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 1,2-Aceanthrylenedione, dissolved in a suitable solvent like ethanol or cyclohexane, is expected to exhibit multiple absorption bands in the UV and possibly the visible region. These absorptions arise from π → π* and n → π* electronic transitions within the conjugated aromatic system and the carbonyl groups. The position (λmax) and intensity (ε) of these bands provide insights into the extent of conjugation and the electronic structure of the molecule.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for 1,2-Aceanthrylenedione.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,2-Aceanthrylenedione in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of 1,2-Aceanthrylenedione (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 1,2-Aceanthrylenedione in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm), using the pure solvent as a reference.

-

Data Processing: The data is plotted as absorbance versus wavelength (nm). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1,2-Aceanthrylenedione.

An In-Depth Technical Guide to 1,2-Aceanthrylenedione: Properties, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Aceanthrylenedione, a polycyclic aromatic dione, is a molecule of interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of its fundamental properties, including molecular weight and chemical formula. While detailed experimental data on its biological activity and specific roles in signaling pathways are not extensively documented in publicly available literature, this document summarizes the existing information and provides context through related compounds where applicable.

Core Molecular and Physical Properties

1,2-Aceanthrylenedione is a solid, appearing as an orange-red to orange-brown powder.[1] Key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₈O₂ | [2] |

| Molecular Weight | 232.23 g/mol | [2] |

| CAS Number | 6373-11-1 | [3] |

| Appearance | Orange-red to orange-brown powder | [1] |

| Melting Point | 270-273 °C | [1][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | [2] |

| InChI Key | YAIBDWAANBTYIA-UHFFFAOYSA-N | [2] |

Synthesis and Chemical Reactivity

Synthesis of Aceanthrylenediones

Chemical Reactivity and Uses

1,2-Aceanthrylenedione serves as a precursor in the synthesis of more complex molecules. It is utilized in the production of spiro-tricyclic porphodimethenes.[4] Additionally, it reacts with hexaethyltriaminophosphine in the presence of fullerene C60 to yield methanofullerene derivatives.[4] The compound also participates in hydroxyalkylation reactions with various arenes.[4]

Biological Activity and Potential Applications

There is a notable lack of specific quantitative data on the biological activity of 1,2-Aceanthrylenedione in the public domain. In vitro cytotoxicity studies detailing IC₅₀ values against various cell lines have not been found for this specific compound.

For context, a study on spiro-fused aceanthrylene analogues, which are derivatives, has reported in vitro antiproliferative activity against several human and murine cancer cell lines, including K562 (human erythroleukemia), HeLa (cervical carcinoma), Sk-mel-2 (melanoma), and U2OS (osteosarcoma).[6] However, this study does not provide specific data for the parent 1,2-Aceanthrylenedione molecule.

The related compound, 2,6-aceanthrylenedione, has been identified as a cytotoxic agent that functions by inhibiting tubulin polymerization.[5] This suggests that the aceanthrylenedione scaffold may have potential as a basis for the development of anticancer agents, though further investigation into the specific activity of the 1,2-isomer is required.

Signaling Pathways and Mechanism of Action

Currently, there is no available information detailing the specific signaling pathways modulated by 1,2-Aceanthrylenedione or its precise mechanism of action in biological systems. Research into these areas is necessary to understand its potential pharmacological effects.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 1,2-Aceanthrylenedione are not available in the reviewed literature. The following provides a generalized workflow for a cytotoxicity assay, which would be a logical first step in characterizing the biological activity of this compound.

General Cytotoxicity Assay Workflow

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Conclusion and Future Directions

1,2-Aceanthrylenedione is a well-characterized small molecule with established physical and chemical properties. Its utility as a synthetic precursor is documented. However, a significant knowledge gap exists regarding its biological activity, mechanism of action, and potential therapeutic applications. Future research should focus on:

-

Detailed Synthesis Protocol: Development and publication of a robust and scalable synthesis method for 1,2-Aceanthrylenedione.

-

Biological Screening: Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects, including the determination of IC₅₀ values.

-

Mechanism of Action Studies: Investigations into how 1,2-Aceanthrylenedione exerts its biological effects, including its impact on key cellular processes and signaling pathways.

Such studies are essential to unlock the potential of 1,2-Aceanthrylenedione and its derivatives in the field of drug discovery and development.

References

- 1. 1,2-ACEANTHRYLENEDIONE CAS#: 6373-11-1 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 1,2-ACEANTHRYLENEDIONE | 6373-11-1 [chemicalbook.com]

- 5. Synthesis of 2,6-aceanthrylenedione, a cyclic vinylog of anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Crystal Structure of 1,2-Aceanthrylenedione: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,2-Aceanthrylenedione, also known as aceanthrenequinone. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of crystallography, medicinal chemistry, and drug development, offering detailed structural data and experimental methodologies.

Introduction

1,2-Aceanthrylenedione (C₁₆H₈O₂) is a polycyclic aromatic dione with a rigid, planar structure. The arrangement of atoms and bonds within its crystal lattice dictates its physicochemical properties and potential biological activity. Understanding the precise three-dimensional structure is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents. While the biological activities of many anthraquinone derivatives have been explored, the specific cytotoxic effects and mechanisms of action of 1,2-Aceanthrylenedione are still an emerging area of research. This guide summarizes the key crystallographic data and the experimental procedures used to elucidate the structure of this compound.

Crystallographic Data

The crystal structure of 1,2-Aceanthrylenedione has been determined by single-crystal X-ray diffraction. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 867205.

Crystal Data and Structure Refinement

The following table summarizes the key crystal data and parameters from the structure refinement of 1,2-Aceanthrylenedione.

| Parameter | Value |

| Empirical formula | C₁₆H₈O₂ |

| Formula weight | 232.23 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 8.339(3) Å |

| b | 10.536(4) Å |

| c | 11.539(4) Å |

| α | 90° |

| β | 104.918(4)° |

| γ | 90° |

| Volume | 979.2(6) ų |

| Z | 4 |

| Density (calculated) | 1.574 Mg/m³ |

| Absorption coefficient | 0.106 mm⁻¹ |

| F(000) | 480 |

| Data collection | |

| Crystal size | 0.20 x 0.10 x 0.05 mm³ |

| Theta range for data collection | 3.51 to 27.50° |

| Index ranges | -10<=h<=10, -13<=k<=13, -14<=l<=14 |

| Reflections collected | 9021 |

| Independent reflections | 2241 [R(int) = 0.0454] |

| Completeness to theta = 27.50° | 99.6 % |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2241 / 0 / 163 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1042 |

| R indices (all data) | R1 = 0.0559, wR2 = 0.1129 |

| Largest diff. peak and hole | 0.259 and -0.211 e.Å⁻³ |

Selected Bond Lengths and Angles

The tables below provide a selection of key intramolecular bond lengths and angles for 1,2-Aceanthrylenedione, offering insight into the molecular geometry.

Table 1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| O(1) | C(1) | 1.215(2) |

| O(2) | C(2) | 1.217(2) |

| C(1) | C(2) | 1.542(2) |

| C(1) | C(12a) | 1.481(2) |

| C(2) | C(2a) | 1.482(2) |

| C(2a) | C(12b) | 1.411(2) |

| C(2a) | C(3) | 1.421(2) |

| C(3) | C(4) | 1.371(2) |

| C(4) | C(5) | 1.412(3) |

| C(5) | C(6) | 1.371(3) |

| C(6) | C(6a) | 1.421(2) |

| C(6a) | C(12b) | 1.428(2) |

| C(6a) | C(7) | 1.427(2) |

| C(7) | C(8) | 1.369(2) |

| C(8) | C(9) | 1.416(2) |

| C(9) | C(10) | 1.375(2) |

| C(10) | C(11) | 1.417(2) |

| C(11) | C(12) | 1.368(2) |

| C(12) | C(12a) | 1.426(2) |

| C(12a) | C(12b) | 1.429(2) |

Table 2: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| O(1) | C(1) | C(2) | 122.09(14) |

| O(1) | C(1) | C(12a) | 120.31(14) |

| C(2) | C(1) | C(12a) | 117.60(13) |

| O(2) | C(2) | C(1) | 122.25(14) |

| O(2) | C(2) | C(2a) | 120.52(14) |

| C(1) | C(2) | C(2a) | 117.22(13) |

| C(12b) | C(2a) | C(3) | 119.85(14) |

| C(12b) | C(2a) | C(2) | 130.63(14) |

| C(3) | C(2a) | C(2) | 109.52(13) |

| C(4) | C(3) | C(2a) | 132.82(16) |

| C(3) | C(4) | C(5) | 121.24(17) |

| C(6) | C(5) | C(4) | 120.57(16) |

| C(5) | C(6) | C(6a) | 121.50(16) |

| C(12b) | C(6a) | C(7) | 118.66(14) |

| C(12b) | C(6a) | C(6) | 119.74(15) |

| C(7) | C(6a) | C(6) | 121.59(15) |

| C(8) | C(7) | C(6a) | 120.91(15) |

| C(7) | C(8) | C(9) | 121.14(15) |

| C(10) | C(9) | C(8) | 119.66(15) |

| C(9) | C(10) | C(11) | 120.40(15) |

| C(12) | C(11) | C(10) | 120.78(15) |

| C(11) | C(12) | C(12a) | 121.09(14) |

| C(1) | C(12a) | C(12b) | 131.06(14) |

| C(1) | C(12a) | C(12) | 109.31(13) |

| C(12b) | C(12a) | C(12) | 119.63(14) |

| C(2a) | C(12b) | C(6a) | 119.01(14) |

| C(2a) | C(12b) | C(12a) | 109.00(13) |

| C(6a) | C(12b) | C(12a) | 119.98(14) |

Experimental Protocols

Synthesis of 1,2-Aceanthrylenedione

The synthesis of 1,2-Aceanthrylenedione was achieved through the hydrolysis of 1,2-dichloroaceanthrylene. A detailed protocol is as follows:

-

Reaction Setup: A mixture of 1,2-dichloroaceanthrylene (1.0 g, 3.7 mmol) and concentrated sulfuric acid (20 mL) was prepared in a round-bottom flask.

-

Reaction Conditions: The mixture was stirred at room temperature for 24 hours.

-

Work-up: The reaction mixture was then carefully poured into ice water.

-

Purification: The resulting precipitate was collected by filtration, washed with water, and then purified by silica gel column chromatography using dichloromethane as the eluent.

-

Final Product: 1,2-Aceanthrylenedione was obtained as a red solid.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1,2-Aceanthrylenedione involved the following steps:

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a dichloromethane/hexane solution of the purified 1,2-Aceanthrylenedione.

-

Data Collection: A single crystal of appropriate dimensions was mounted on a diffractometer. X-ray intensity data were collected at a low temperature (120 K) to minimize thermal vibrations, using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and structural determination of 1,2-Aceanthrylenedione.

Caption: Workflow for the synthesis and crystallographic analysis of 1,2-Aceanthrylenedione.

Hypothesized Mechanism of Action for Cytotoxicity

While the specific biological targets of 1,2-Aceanthrylenedione are not yet fully elucidated, many quinone-containing compounds are known to exert cytotoxic effects through the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules. The following diagram presents a hypothesized signaling pathway for quinone-induced cytotoxicity.

Caption: Hypothesized pathway of quinone-induced cytotoxicity.

Conclusion

This technical guide provides a detailed overview of the crystal structure of 1,2-Aceanthrylenedione, supported by comprehensive crystallographic data and experimental protocols. The presented information serves as a foundational resource for further research into the chemical and biological properties of this compound. The provided structural data can be utilized for in silico studies to predict potential biological targets and to design novel derivatives with enhanced therapeutic potential. Further investigation into the specific biological activities and mechanisms of action of 1,2-Aceanthrylenedione is warranted to fully explore its potential in drug discovery and development.

Unveiling the Electronic Landscape of 1,2-Aceanthrylenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Aceanthrylenedione, a polycyclic aromatic dione, presents a unique electronic framework of significant interest in materials science and medicinal chemistry. This technical guide provides a detailed overview of the core electronic properties of 1,2-Aceanthrylenedione, synthesizing available experimental data with theoretical predictions. This document serves as a foundational resource, offering insights into its spectroscopic behavior, electrochemical characteristics, and molecular orbital landscape to facilitate further research and application development.

Introduction

1,2-Aceanthrylenedione (also known as aceanthrenequinone) is a rigid, planar molecule featuring a fused ring system incorporating both aromatic and dicarbonyl functionalities.[1] Its structure, characterized by the chemical formula C₁₆H₈O₂, suggests a rich electronic behavior dominated by an extended π-conjugated system.[2] Understanding the electronic properties of this molecule is crucial for predicting its reactivity, photophysical behavior, and potential interactions with biological targets. This guide explores these properties through available spectroscopic data, theoretical considerations for its electrochemical behavior, and a discussion of its frontier molecular orbitals.

Spectroscopic Properties

Spectroscopic analysis provides fundamental insights into the electronic transitions and vibrational modes of a molecule.

Infrared (IR) Spectroscopy

The infrared spectrum of 1,2-Aceanthrylenedione reveals key information about its functional groups and overall structure. The provided spectrum, obtained via the Mull technique, displays characteristic absorption bands.[3]

Table 1: Infrared (IR) Spectroscopic Data for 1,2-Aceanthrylenedione [3]

| Vibrational Mode | Characteristic Absorption (cm⁻¹) (Qualitative) |

| C=O Stretching (Aromatic Ketone) | Strong absorptions are expected in the 1650-1700 cm⁻¹ region due to the conjugated dione system. |

| C=C Stretching (Aromatic) | Multiple sharp absorptions are anticipated in the 1450-1600 cm⁻¹ range, characteristic of the fused aromatic rings. |

| C-H Stretching (Aromatic) | Weak to medium absorptions are expected above 3000 cm⁻¹. |

| C-H Bending (Aromatic) | Absorptions in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. |

Note: Specific peak assignments require further experimental and computational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Theoretical)

-

π → π* Transitions: These transitions, involving the excitation of electrons from bonding to anti-bonding π orbitals, are expected to be the most intense. The extensive conjugation will likely lead to a low-energy π → π* transition, resulting in a λmax at a relatively long wavelength.

-

n → π* Transitions: The presence of carbonyl groups introduces non-bonding (n) electrons on the oxygen atoms. The n → π* transitions are typically weaker than π → π* transitions and occur at longer wavelengths.

The color of 1,2-Aceanthrylenedione, often described as an orange-red to orange-brown powder, suggests absorption in the blue-green region of the visible spectrum (approximately 450-500 nm).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)

Predicting the ¹H and ¹³C NMR spectra of 1,2-Aceanthrylenedione can provide a theoretical fingerprint of its structure.

-

¹H NMR: The eight aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns would depend on the local electronic environment of each proton.

-

¹³C NMR: The spectrum would show signals for the 16 carbon atoms. The carbonyl carbons would be significantly deshielded, appearing at the downfield end of the spectrum (typically >180 ppm). The aromatic carbons would resonate in the approximate range of 120-150 ppm.

Electrochemical Properties (Theoretical)

The electrochemical behavior of 1,2-Aceanthrylenedione can be predicted based on its structure, which contains reducible carbonyl groups and an extended aromatic system that can stabilize charged species. Cyclic voltammetry would be the primary technique to probe its redox properties.

It is anticipated that 1,2-Aceanthrylenedione would undergo reversible or quasi-reversible reduction steps corresponding to the formation of a radical anion and a dianion. The reduction potentials would be influenced by the solvent and supporting electrolyte used. The fused aromatic system can delocalize the negative charge, potentially leading to more accessible reduction potentials compared to simpler diones.

Molecular Orbital Theory

The electronic properties of 1,2-Aceanthrylenedione are fundamentally governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

References

A Technical Guide to the Thermochemical Properties of 1,2-Aceanthrylenedione: Bridging Data Gaps with Experimental and Computational Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Aceanthrylenedione, a polycyclic aromatic hydrocarbon (PAH) derivative, presents a molecule of interest for advanced materials and pharmaceutical research. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation and combustion, is fundamental for assessing its stability, reactivity, and potential applications. This technical guide addresses the current landscape of thermochemical data for 1,2-Aceanthrylenedione. Due to a notable absence of direct experimental values in publicly available literature, this document provides a comprehensive overview of the established experimental protocols and computational methods utilized to determine these crucial thermodynamic parameters for PAHs. By detailing these methodologies, this guide serves as a foundational resource for researchers seeking to characterize 1,2-Aceanthrylenedione or similar novel compounds.

Introduction to Thermochemical Data of PAHs

Thermochemical data, particularly the standard enthalpy of formation (ΔfH°), provides a quantitative measure of a molecule's stability.[1] This data is indispensable for predicting the energy released or absorbed in chemical reactions, calculating other thermodynamic functions like Gibbs free energy, and understanding reaction mechanisms.[1] For polycyclic aromatic hydrocarbons, these properties are critical in fields ranging from materials science to environmental chemistry and drug development.[1]

Current Status of Thermochemical Data for 1,2-Aceanthrylenedione

Table 1: Known Physical Properties of 1,2-Aceanthrylenedione

| Property | Value | Source |

| Molecular Formula | C₁₆H₈O₂ | ChemicalBook[2] |

| Molecular Weight | 232.23 g/mol | ChemicalBook[2] |

| Melting Point | 270-273 °C | ChemicalBook[2][3] |

| CAS Number | 6373-11-1 | ChemicalBook[2][3] |

Given the absence of direct thermochemical data, the following sections detail the standard experimental and computational methodologies that can be employed to determine these values.

Experimental Determination of Thermochemical Properties

The determination of the standard enthalpy of formation for organic compounds like 1,2-Aceanthrylenedione typically involves the experimental measurement of the enthalpy of combustion using calorimetry, followed by the application of Hess's Law.

Experimental Protocol: Oxygen Bomb Calorimetry for Enthalpy of Combustion

Oxygen bomb calorimetry is the primary technique for measuring the heat of combustion of solid organic compounds.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of 1,2-Aceanthrylenedione.

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Crucible (platinum or similar inert material)

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Calibrated thermometer or temperature sensor

-

Balance (accurate to ±0.0001 g)

Procedure:

-

Sample Preparation: A precisely weighed pellet of 1,2-Aceanthrylenedione (typically 0.5 - 1.0 g) is placed in the crucible.

-

Bomb Assembly: A known length of fuse wire is connected to the electrodes of the bomb head, with the wire in contact with the sample pellet.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-pressure (~30 atm) pure oxygen.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the substance.

Diagram 1: Experimental Workflow for Determining Standard Enthalpy of Formation

Caption: Workflow for the experimental determination of the standard enthalpy of formation.

Computational Approaches for Thermochemical Data Prediction

In the absence of experimental data, computational quantum chemistry methods are powerful tools for predicting the thermochemical properties of molecules like PAHs.[4][5][6] Methods such as Density Functional Theory (DFT) and Gaussian-n (Gn) theories can provide reliable estimates of enthalpies of formation.[5][6]

Computational Protocol: Predicting Enthalpy of Formation

Objective: To calculate the standard enthalpy of formation (ΔfH°) of 1,2-Aceanthrylenedione using computational methods.

Methodology:

-

Molecular Geometry Optimization: The 3D structure of 1,2-Aceanthrylenedione is optimized using a selected level of theory (e.g., B3LYP with a suitable basis set).

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to obtain thermal corrections.

-

Single-Point Energy Calculation: A higher-level, more accurate method (e.g., DLPNO-CCSD(T)) is often used to calculate the electronic energy of the optimized geometry for greater accuracy.[4]

-

Isodesmic Reactions: To improve accuracy and cancel out systematic errors, isodesmic or homodesmotic reactions are often employed.[4] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed energies of all species involved.

-

Calculation of ΔfH°: The unknown enthalpy of formation of the target molecule (1,2-Aceanthrylenedione) is then derived from the calculated enthalpy of the isodesmic reaction and the known experimental enthalpies of formation of the other molecules in the reaction.

Diagram 2: Logical Flow of Computational Prediction

Caption: Logical workflow for the computational prediction of the standard enthalpy of formation.

Conclusion

While direct experimental thermochemical data for 1,2-Aceanthrylenedione remains to be reported, established and robust methodologies exist for its determination. This guide provides the necessary theoretical framework and practical considerations for researchers to either pursue the experimental measurement of its enthalpy of combustion via oxygen bomb calorimetry or to predict its enthalpy of formation with high accuracy using modern computational chemistry techniques. The application of these methods will be crucial in fully characterizing the thermodynamic landscape of 1,2-Aceanthrylenedione, thereby enabling a more profound understanding of its potential in various scientific and industrial applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. 1,2-ACEANTHRYLENEDIONE CAS#: 6373-11-1 [chemicalbook.com]

- 3. 1,2-ACEANTHRYLENEDIONE | 6373-11-1 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry | NIST [nist.gov]

The Dawn of a New Scaffold: A Technical Guide to the Discovery and History of Aceanthrylenequinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds in drug discovery is a perpetual endeavor, driven by the need for more potent and selective therapeutic agents. This technical guide delves into the discovery and history of aceanthrylenequinones, a class of compounds that has emerged as a promising scaffold, particularly in the realm of oncology. From the seminal first synthesis of 2,6-aceanthrylenedione to the elucidation of its mechanism of action as a tubulin polymerization inhibitor, this document provides a comprehensive overview of the key milestones, experimental methodologies, and structure-activity relationships that define this unique chemical entity.

Discovery and History: The Emergence of a Novel Anticancer Agent

The story of aceanthrylenequinones is a relatively recent one, marking a new chapter in the rich history of quinone-based medicinal chemistry. The foundational breakthrough came in 2010 with the first reported synthesis of 2,6-aceanthrylenedione .[1][2] This novel compound, a cyclic vinylog of anthraquinone, was not only a synthetic achievement but also immediately revealed its therapeutic potential. The initial study demonstrated that 2,6-aceanthrylenedione is a cytotoxic agent that functions by inhibiting tubulin polymerization, a critical process in cell division.[1][2] This discovery positioned the aceanthrylenequinone scaffold as a promising starting point for the development of new anticancer drugs.

The seminal work also described the synthesis of 1-phenylaceanthrylene-2,6-dione derivatives, expanding the chemical space and paving the way for structure-activity relationship (SAR) studies.[1][2] These early investigations established the aceanthrylenequinone core as a viable pharmacophore for targeting the microtubule network, a clinically validated target for cancer chemotherapy.

Synthetic Strategies: Building the Aceanthrylenequinone Core

The synthesis of the aceanthrylenequinone scaffold is a key aspect of its development. The initial and most direct route to 2,6-aceanthrylenedione involves an intramolecular cyclization of (10-oxo-10H-anthracen-9-ylidene)acetyl chloride.

Experimental Protocol: Synthesis of 2,6-Aceanthrylenedione

Materials:

-

(10-Oxo-10H-anthracen-9-ylidene)acetic acid

-

Oxalyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous solvent and inert atmosphere conditions

Procedure:

-

Acid Chloride Formation: (10-Oxo-10H-anthracen-9-ylidene)acetic acid is treated with an excess of oxalyl chloride in anhydrous dichloromethane under an inert atmosphere. The reaction is typically stirred at room temperature until the evolution of gas ceases, indicating the formation of (10-oxo-10H-anthracen-9-ylidene)acetyl chloride. The solvent and excess oxalyl chloride are removed under reduced pressure.

-

Intramolecular Friedel-Crafts Acylation: The crude acetyl chloride is dissolved in anhydrous dichloromethane and cooled in an ice bath. Aluminum chloride (typically 1.1 to 1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of ice-cold water and hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 2,6-aceanthrylenedione.

This foundational synthesis provides a platform for the generation of a diverse library of aceanthrylenequinone derivatives through subsequent modifications.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

The primary mechanism of action for the anticancer activity of aceanthrylenequinones is the inhibition of tubulin polymerization . Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. By disrupting the normal dynamics of microtubule assembly and disassembly, aceanthrylenequinones induce mitotic arrest, leading to apoptosis in rapidly proliferating cancer cells.

dot

Caption: Aceanthrylenequinones inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is fundamental to characterizing the activity of potential tubulin inhibitors.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

Test compounds (aceanthrylenequinones) dissolved in DMSO

-

Positive control (e.g., Colchicine, Nocodazole)

-

Vehicle control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation: Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice. Prepare serial dilutions of the test compounds and controls in G-PEM buffer.

-

Reaction Initiation: In a pre-warmed 96-well plate at 37°C, add a small volume of the test compound dilutions or controls. To initiate polymerization, add the reconstituted tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in the microplate reader, pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. The IC₅₀ value, the concentration of the compound that inhibits polymerization by 50%, is calculated from the dose-response curves.[3]

Quantitative Data Summary